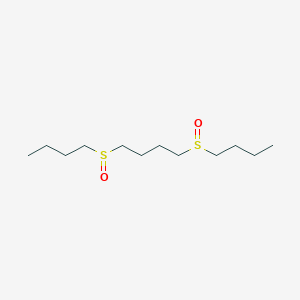
1,4-Di(butane-1-sulfinyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(butylsulfinyl)butane is an organic compound with the molecular formula C12H26O2S2. It is characterized by the presence of two butylsulfinyl groups attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(butylsulfinyl)butane can be synthesized through the oxidation of 1,4-bis(butylthio)butane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfinyl groups .
Industrial Production Methods: While specific industrial production methods for 1,4-Bis(butylsulfinyl)butane are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(butylsulfinyl)butane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl groups to sulfonyl groups.
Reduction: Reduction reactions can revert the sulfinyl groups back to thioether groups.
Substitution: The compound can participate in substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles under basic conditions.
Major Products Formed:
Oxidation: 1,4-Bis(butylsulfonyl)butane.
Reduction: 1,4-Bis(butylthio)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(butylsulfinyl)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Bis(butylsulfinyl)butane involves its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity. The sulfinyl groups can interact with various molecular targets, including enzymes and proteins, potentially affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve redox reactions and nucleophilic substitutions .
Comparison with Similar Compounds
- 1,4-Bis(butylthio)butane
- 1,4-Bis(butylsulfonyl)butane
- 1,4-Bis(tert-butylsulfinyl)butane
Comparison: 1,4-Bis(butylsulfinyl)butane is unique due to the presence of sulfinyl groups, which impart distinct chemical reactivity compared to thioether or sulfonyl analogs. The sulfinyl groups offer a balance between stability and reactivity, making the compound versatile for various applications. In contrast, thioether compounds are more prone to oxidation, while sulfonyl compounds are more stable but less reactive .
Properties
CAS No. |
34757-37-4 |
|---|---|
Molecular Formula |
C12H26O2S2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
1,4-bis(butylsulfinyl)butane |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-9-15(13)11-7-8-12-16(14)10-6-4-2/h3-12H2,1-2H3 |
InChI Key |
CZFHAFAQIJDRMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)CCCCS(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















